2-Indanone oxime

描述

Structure

3D Structure

属性

IUPAC Name |

N-(1,3-dihydroinden-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-10-9-5-7-3-1-2-4-8(7)6-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLFLOAXKVGYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NO)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062987 | |

| Record name | 2H-Inden-2-one, 1,3-dihydro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3349-63-1 | |

| Record name | 2-Indanone, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3349-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Indanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Indanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Indanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Inden-2-one, 1,3-dihydro-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Inden-2-one, 1,3-dihydro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-2H-inden-2-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-INDANONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OUM5TX75K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Indanone oxime chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 2-indanone oxime, a key intermediate in various chemical syntheses.

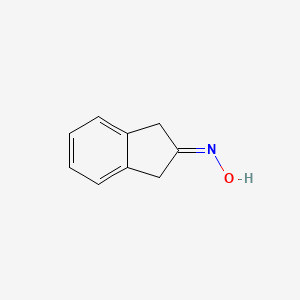

Chemical Structure and Identification

This compound is a ketoxime derived from 2-indanone. Its structure consists of a five-membered ring fused to a benzene ring, with an oxime functional group at the second position of the indane core.

IUPAC Name: N-(1,3-dihydroinden-2-ylidene)hydroxylamine[1]

Synonyms: 2-Indanone, oxime; 1,3-Dihydro-2H-inden-2-one oxime; 2-(hydroxyimino)indane[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1][2][3][4] |

| Molecular Weight | 147.17 g/mol | [1][2][3] |

| Appearance | Crystalline solid | |

| Melting Point | 152-154 °C | [2][3][5] |

| CAS Number | 3349-63-1 | [1][2][3][5] |

| EC Number | 222-105-2 | [2][3] |

| PubChem CID | 76875 | [1] |

| InChI Key | UJLFLOAXKVGYIA-UHFFFAOYSA-N | [2][3] |

| SMILES | C1C(=NO)CC2=CC=CC=C21 | [2][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: Spectra are available in public databases such as SpectraBase.[1][6] The spectrum shows characteristic peaks for the aromatic carbons, the methylene carbons of the indane ring, and the carbon of the oxime group.

Infrared (IR) Spectroscopy

-

ATR-IR: The ATR-IR spectrum of this compound is available from suppliers like Sigma-Aldrich.[1] Key characteristic bands include those for the O-H stretch of the oxime, the C=N stretch, and the aromatic C-H stretches.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of oximes involves the reaction of a ketone with hydroxylamine hydrochloride in the presence of a base.[7][8][9]

General Experimental Protocol for Oximation:

-

Reactants: 2-Indanone, hydroxylamine hydrochloride, and a base (e.g., sodium carbonate[7] or pyridine[8]).

-

Solvent: Typically a protic solvent like ethanol or methanol.[9]

-

Procedure: a. Dissolve 2-indanone in the chosen solvent. b. Add hydroxylamine hydrochloride and the base to the solution. c. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.[8] d. Reaction progress can be monitored by Thin Layer Chromatography (TLC). e. Upon completion, the product is isolated by filtration or extraction. f. The crude product can be purified by recrystallization.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound serves as a valuable intermediate in organic synthesis. A key application is its reduction to 2-aminoindane, a precursor for various biologically active molecules.[3][5][10]

Caption: Reactivity and synthetic utility of this compound.

The reduction of this compound can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C).[11] This transformation is a critical step in the synthesis of various pharmaceutical agents. Indanone derivatives, in general, have shown a wide range of biological activities, including applications as anticancer, antimicrobial, and antiviral agents.[12][13]

Safety Information

-

Storage: this compound is a combustible solid and should be stored accordingly.[2][3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including eye shields, gloves, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[2][3]

This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and chemical synthesis. For more detailed information, direct consultation of the cited references is recommended.

References

- 1. This compound | C9H9NO | CID 76875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-茚酮肟 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 96 3349-63-1 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C9H9NO) [pubchemlite.lcsb.uni.lu]

- 5. This compound CAS#: 3349-63-1 [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 3349-63-1 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Indanone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-indanone oxime from 2-indanone, a key transformation in the preparation of various biologically active compounds and pharmaceutical intermediates. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry and process development.

Introduction

This compound is a valuable synthetic intermediate, primarily utilized in the Beckmann rearrangement to produce lactams and in the synthesis of various nitrogen-containing heterocyclic compounds. The conversion of the carbonyl group in 2-indanone to an oxime is a fundamental step that opens avenues for diverse functional group transformations. The most common method for this synthesis involves the reaction of 2-indanone with hydroxylamine, typically supplied as its hydrochloride salt, in the presence of a base.

Reaction Mechanism and Conditions

The synthesis of this compound proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group of 2-indanone, followed by dehydration to form the oxime. The reaction is typically carried out in a protic solvent, such as ethanol or water, and often requires a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing the nucleophilic hydroxylamine.

Common bases employed include pyridine, potassium carbonate, or sodium acetate. The choice of base and solvent can influence the reaction rate and the ease of product isolation. The reaction is generally performed at temperatures ranging from room temperature to reflux, with reaction times varying from minutes to several hours.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of oximes from ketones, providing a comparative overview for the synthesis of this compound.

| Reagent System | Solvent | Temperature | Reaction Time | Yield | Reference |

| Hydroxylamine hydrochloride, Pyridine | Pyridine | 50 °C | 20 min | >95% | [1] |

| Hydroxylamine hydrochloride, Potassium carbonate | Water/Ethanol | ~60 °C (Ultrasound) | 2 min | 81-95% | [2] |

| Hydroxylamine hydrochloride, Sodium carbonate | Solid-state (Grinding) | Room Temperature | 1-3 min | ~95% | [3] |

| Hydroxylamine hydrochloride, Potassium carbonate | Not specified | Reflux | 3 hours | High | [4] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound, adapted from established methods for the oximation of ketones.[1][5]

Materials:

-

2-Indanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-indanone (1 equivalent) in pyridine.

-

Addition of Reagent: To the stirred solution, add hydroxylamine hydrochloride (1.05-1.5 equivalents).

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 20-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Remove the pyridine under reduced pressure using a rotary evaporator.[1]

-

To the residue, add ethyl acetate and 1 M aqueous HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash successively with 1 M aqueous HCl and brine.[1]

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

-

The crude product can be further purified by recrystallization, typically from an ethanol-water mixture, to yield the final product.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 2-indanone is a robust and well-established chemical transformation. The reaction with hydroxylamine hydrochloride in the presence of a base like pyridine offers high yields and straightforward purification. This technical guide provides the necessary information for researchers and professionals to successfully perform and optimize this important synthesis in a laboratory setting. Alternative green chemistry approaches, such as ultrasound-assisted synthesis or solvent-free grinding, may also be considered for process optimization and environmental considerations.[2][3]

References

Spectral and Methodological Overview of 2-Indanone Oxime for Advanced Research

For Immediate Release

This technical guide provides an in-depth analysis of the spectral properties of 2-indanone oxime, a compound of interest for researchers, scientists, and professionals in the field of drug development. The document outlines key spectral data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for its synthesis and analysis.

Summary of Spectral Data

The spectral data for this compound is crucial for its identification and characterization. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.10 - 7.25 | m | Ar-H |

| 3.55 | s | CH₂ |

| 9.0 (approx.) | br s | N-OH |

Note: The exact chemical shift of the N-OH proton can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 160.0 | C=N |

| 140.0 | Ar-C (quaternary) |

| 126.8 | Ar-CH |

| 124.8 | Ar-CH |

| 35.0 | CH₂ |

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3400-3100 (broad) | O-H stretch of the oxime |

| 3050-3020 | Aromatic C-H stretch |

| 2920-2850 | Aliphatic C-H stretch |

| 1665 | C=N stretch of the oxime |

| 1480, 1450 | Aromatic C=C stretch |

| 950 | N-O stretch |

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.

| m/z | Ion |

| 147 | [M]⁺ (Molecular Ion) |

| 130 | [M-OH]⁺ |

| 115 | [M-H₂NO]⁺ |

| 103 | [C₈H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent spectral analysis are provided below.

Synthesis of this compound

This compound can be synthesized from 2-indanone and hydroxylamine hydrochloride.

Materials:

-

2-indanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or pyridine

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-indanone in ethanol in a round-bottom flask.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (such as sodium acetate or pyridine) to the flask. The base is used to neutralize the HCl released during the reaction.

-

The mixture is typically stirred at room temperature or gently heated under reflux for a specified period.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.

-

The crude this compound is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, often with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for spectral analysis of this compound.

A Technical Guide to the Beckmann Rearrangement of 2-Indanone Oxime

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scholarly literature and experimental data focusing specifically on the Beckmann rearrangement of 2-indanone oxime are limited. This guide is constructed based on the well-established, universally accepted mechanism of the Beckmann rearrangement, applying it to the this compound substrate. Quantitative data and protocols are derived from studies on the closely related and extensively documented rearrangement of 1-indanone oxime, which serves as a validated starting point for experimental design.

Introduction

The Beckmann rearrangement is a cornerstone reaction in organic synthesis, facilitating the conversion of an oxime to an N-substituted amide or lactam.[1] First described by Ernst Otto Beckmann in 1886, this acid-catalyzed rearrangement proceeds through a characteristic migration of the alkyl or aryl group positioned anti-periplanar to the oxime's hydroxyl group.[2] The reaction is of significant industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[2]

This whitepaper provides an in-depth technical examination of the Beckmann rearrangement as applied to this compound. The rearrangement of this symmetrical cyclic ketoxime results in a ring expansion, yielding a six-membered lactam fused to the aromatic ring. We will explore the core reaction mechanism, catalytic conditions, and provide detailed experimental protocols adapted from analogous systems to guide researchers in applying this transformation.

The Core Reaction Mechanism

The Beckmann rearrangement of this compound proceeds through a series of well-defined steps, initiated by the activation of the oxime's hydroxyl group, making it a suitable leaving group. The key event is a concerted 1,2-alkyl shift with the simultaneous expulsion of the leaving group.[3] Due to the symmetry of this compound, migration of either C1 or C3 results in the formation of the same product: 1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-one .

The key mechanistic steps are as follows:

-

Activation of the Hydroxyl Group: In the presence of a protic acid (like H₂SO₄) or Lewis acid, the hydroxyl group of the oxime is protonated, converting it into a good leaving group (H₂O).[3] Alternatively, reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or tosyl chloride (TsCl) can form a sulfonate or chloride ester, which are also excellent leaving groups.[2]

-

Concerted Rearrangement and Nitrilium Ion Formation: The group anti-periplanar to the activated hydroxyl group migrates from carbon to the electron-deficient nitrogen. This migration is concerted with the departure of the leaving group (e.g., water), avoiding the formation of a discrete nitrene intermediate.[1] This 1,2-shift results in the formation of a stable nitrilium ion intermediate.

-

Nucleophilic Attack by Water: The electrophilic carbon of the nitrilium ion is attacked by a water molecule present in the reaction medium.

-

Deprotonation and Tautomerization: A final deprotonation step yields an imidic acid (the enol form of an amide), which rapidly tautomerizes to the more stable keto-form, yielding the final lactam product.[3]

References

Hydrogenation of 2-Indanone Oxime: A Technical Guide to Reaction Pathways and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of 2-indanone oxime is a critical transformation in synthetic organic chemistry, providing a direct route to 2-aminoindan, a valuable building block for various pharmaceutical agents. The selectivity of this reduction is highly dependent on the choice of catalyst and reaction conditions, leading to different product outcomes. This technical guide provides an in-depth analysis of the reaction pathways, detailed experimental protocols, and a summary of quantitative data to aid in the development of efficient and selective synthetic strategies.

Reaction Pathways: A Dichotomy of Conditions

The hydrogenation of this compound can proceed through distinct pathways, primarily dictated by the pH of the reaction medium. The choice of catalyst also plays a crucial role in directing the reaction towards the desired product, be it the primary amine or the hydroxylamine intermediate.

Acidic Conditions

In the presence of acid, the reaction mechanism is believed to initiate with the protonation of the oxime.[1] Subsequent reduction of the C=N bond or the N-O bond is then influenced by the catalyst.

-

Palladium on Carbon (Pd/C): This catalyst has been shown to be highly effective in producing 2-aminoindan with high yield under acidic conditions.[1][2] The reaction is thought to proceed through the reduction of the N-O bond.[2]

-

Platinum on Carbon (Pt/C): Interestingly, under similar acidic conditions, 5% Pt/C can lead to the formation of the corresponding hydroxylamine, 2-(hydroxylamino)indane, with significant yield.[1][2] This suggests that Pt catalysts favor the reduction of the C=N bond in the protonated oxime.[2]

References

An In-depth Technical Guide to the Stereoisomerism of 2-Indanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 2-indanone oxime, a molecule of interest in synthetic and medicinal chemistry. This document details the synthesis, separation, and characterization of its geometric isomers, the (E)- and (Z)-2-indanone oximes. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data presentation to facilitate further investigation into the unique properties and potential applications of these stereoisomers.

Introduction to Stereoisomerism in Oximes

Oximes, characterized by the R1R2C=NOH functional group, are versatile intermediates in organic synthesis and are found in various biologically active compounds. The C=N double bond in oximes is stereogenic, giving rise to geometric isomers, designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the hydroxyl group relative to the substituents on the carbon atom can significantly influence the molecule's physical, chemical, and biological properties. This stereoisomerism is a critical consideration in drug development, as different isomers can exhibit distinct pharmacological and toxicological profiles.

For this compound, the two stereoisomers are (E)-2-(hydroxyimino)indane and (Z)-2-(hydroxyimino)indane. The determination of the stereochemistry and the separation of these isomers are crucial for understanding their structure-activity relationships.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 2-indanone with hydroxylamine. This reaction generally yields a mixture of (E) and (Z) isomers. The ratio of the isomers can be influenced by reaction conditions such as temperature, solvent, and pH. Below are two detailed experimental protocols for the synthesis.

Classical Synthesis Protocol

This method involves the reaction of 2-indanone with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium carbonate, in a suitable solvent like ethanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-indanone (1 equivalent) in ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) to the solution. Subsequently, add a base such as pyridine or an aqueous solution of sodium carbonate (1.5 to 2 equivalents) dropwise.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purification: The crude product, a mixture of (E) and (Z) isomers, can be purified by recrystallization or column chromatography.

Ultrasound-Assisted Green Synthesis Protocol

This method offers a more environmentally friendly and efficient alternative to the classical approach, often requiring shorter reaction times and avoiding the use of organic solvents.

Experimental Protocol:

-

Mixing Reactants: In a mortar, grind a mixture of 2-indanone (1 equivalent) and hydroxylamine hydrochloride (1.2 to 1.5 equivalents).

-

Sonication: Transfer the mixture to a beaker and add a minimal amount of water or a water-ethanol mixture. Place the beaker in an ultrasonic bath.

-

pH Adjustment: During sonication, adjust the pH of the mixture to approximately 10 by the dropwise addition of a 10% aqueous potassium carbonate solution.

-

Isolation: Sonication is typically continued for a short period (e.g., 2-10 minutes) until the reaction is complete (monitored by TLC). The oxime product often precipitates from the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry to yield the this compound mixture. Further purification can be achieved by recrystallization.

Separation and Purification of Stereoisomers

The separation of the (E) and (Z) isomers of this compound is a critical step for their individual characterization and biological evaluation. Column chromatography is the most effective method for this purpose.

Experimental Protocol for Column Chromatography:

-

Column Preparation: Pack a silica gel column using a suitable non-polar eluent, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 9:1).

-

Sample Loading: Dissolve the crude mixture of this compound isomers in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. The two isomers will have different retention factors (Rf values).

-

Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated (E)- and (Z)-2-indanone oximes.

dot

An In-depth Technical Guide to the Solubility and Stability of 2-Indanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-indanone oxime, with a focus on its solubility and stability. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the expected behavior based on the general characteristics of ketoximes and furnishes detailed experimental protocols for researchers to determine these properties empirically.

Core Properties of this compound

This compound is a ketoxime derivative of 2-indanone.[1][2] It serves as a key intermediate in the synthesis of various organic compounds, including the pharmacologically relevant 2-aminoindane.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| CAS Number | 3349-63-1 | [1] |

| Appearance | Solid | [3] |

| Melting Point | 152-154 °C | [2][4] |

| IUPAC Name | N-(1,3-dihydroinden-2-ylidene)hydroxylamine | [1] |

Solubility Profile

To obtain precise solubility data, standardized experimental protocols are necessary. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)).

-

Ensure enough solid is present to maintain a saturated solution with undissolved particles.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.22 µm filter to remove any remaining undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It reflects the solubility under non-equilibrium conditions often encountered in biological assays.

Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution with the same aqueous buffer to be used in the assay (e.g., PBS, pH 7.4).

-

-

Precipitation Induction:

-

Transfer a small, fixed volume of each diluted DMSO stock solution into corresponding wells of a new 96-well plate containing the aqueous buffer. This rapid dilution can induce precipitation if the solubility limit is exceeded.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours).

-

-

Detection of Precipitation:

-

Quantify the amount of precipitate using a plate reader-based method:

-

Nephelometry: Measures the light scattering caused by insoluble particles.

-

Turbidimetry: Measures the reduction in light transmission due to cloudiness.

-

Direct UV/LC-MS: After centrifugation or filtration of the plate to remove precipitate, the concentration of the dissolved compound in the supernatant is measured.

-

-

Stability Profile

The stability of this compound has not been extensively reported. However, the chemical nature of the oxime functional group provides insights into its potential degradation pathways. Oximes are known to be susceptible to hydrolysis, particularly under acidic conditions, and can undergo rearrangements.[5] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]

Expected Degradation Pathways

-

Hydrolysis: The C=N bond of the oxime is susceptible to cleavage by water, which is typically catalyzed by acid.[5] This would lead to the formation of 2-indanone and hydroxylamine.

-

Beckmann Rearrangement: In the presence of strong acids or other specific reagents, ketoximes can undergo a Beckmann rearrangement to form an amide.[8] For this compound, this would likely result in a lactam.

-

Oxidation: The molecule may be susceptible to oxidation, although specific pathways are not documented.

-

Photodegradation: Exposure to light, particularly UV radiation, could lead to degradation.

-

Thermal Degradation: High temperatures may cause decomposition.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6]

Protocol:

-

Stress Conditions:

-

Acidic Hydrolysis: Dissolve this compound in a solution of a strong acid (e.g., 0.1 M HCl) and heat (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Dissolve this compound in a solution of a strong base (e.g., 0.1 M NaOH) and heat.

-

Neutral Hydrolysis: Dissolve this compound in water and heat.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Photolytic Degradation: Expose a solution of this compound to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines. A solid sample should also be exposed.

-

Thermal Degradation: Expose a solid sample of this compound to high temperatures (e.g., 80-100 °C).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the intact this compound from all its degradation products.

-

-

Peak Purity and Identification:

-

Assess the purity of the this compound peak at each time point using a photodiode array (PDA) detector.

-

Identify the structure of significant degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Caption: Workflow for a Forced Degradation Study.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not extensively documented, its general behavior can be inferred from the known chemistry of ketoximes. This technical guide provides researchers with the necessary background and detailed experimental protocols to empirically determine these crucial parameters. The provided methodologies for solubility and stability testing are fundamental for any research or development program involving this compound, ensuring data reliability and a deeper understanding of the compound's properties.

References

- 1. This compound | C9H9NO | CID 76875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3349-63-1 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. ajpsonline.com [ajpsonline.com]

- 8. Interesting reaction of the indanone oximes under Beckmann rearrangement conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Indanone Oxime: A Technical Guide to Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Indanone oxime, a key intermediate in various chemical syntheses. The document details commercially available sources and their specified purities, outlines a representative synthesis protocol, and describes methods for its purification and analytical characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as other scientific endeavors requiring high-purity this compound.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to 99%. Below is a summary of representative commercial sources and their stated purities. It is important to note that purity specifications can vary by supplier and batch, and it is always recommended to consult the supplier's certificate of analysis for specific lot information.

| Supplier | Stated Purity |

| Sigma-Aldrich | 96% |

| Amerigo Scientific | 96% |

| CymitQuimica | 95% |

| Shaanxi Dideu Medichem Co. Ltd. | 99% |

| Career Henan Chemical Co. | 98% |

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the reaction of 2-indanone with hydroxylamine. The following protocol is a representative method adapted from established procedures for oxime formation.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Indanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or Sodium Carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 1M solution (for workup with pyridine)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-indanone (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.05-1.2 equivalents). If using a base, add pyridine (in slight excess) or anhydrous sodium carbonate (1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Pyridine method): After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add ethyl acetate and 1M aqueous HCl to neutralize the pyridine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Workup (Sodium Carbonate method): After the reaction is complete, cool the mixture and add water. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or mixtures with hexanes.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization for Purity Determination

The purity of this compound can be assessed using a variety of analytical techniques. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation and purity assessment of this compound. Spectral data for this compound is publicly available and can be used as a reference.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for determining the purity of non-volatile and thermally labile compounds like oximes. A reverse-phase HPLC method with UV detection is suitable for the analysis of this compound.

Representative HPLC Method:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water, which can be run in isocratic or gradient mode.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm)

-

Injection Volume: 10 µL

-

Sample Preparation: A dilute solution of this compound in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile and thermally stable compounds. While oximes can sometimes be thermally labile, GC-MS can provide valuable information on purity and the identity of any volatile impurities.[1]

Representative GC-MS Method:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping up to 280 °C.

-

Detector: Mass Spectrometer.

Visualized Workflows

To further clarify the processes described, the following diagrams illustrate the synthesis and analytical workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for this compound.

References

An In-depth Technical Guide to the Functional Group Analysis of 2-Indanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the functional groups present in 2-indanone oxime, a molecule of interest in synthetic chemistry and drug development. Through a detailed examination of its spectroscopic data and a review of relevant experimental protocols, this document serves as a valuable resource for the characterization and understanding of this compound.

Molecular Structure and Functional Groups

This compound (C₉H₉NO) is a derivative of 2-indanone and belongs to the ketoxime class of organic compounds.[1] Its structure is characterized by the presence of three key functional groups:

-

Oxime Group (-C=N-OH): This is the defining functional group, resulting from the condensation of the ketone in 2-indanone with hydroxylamine. The oxime group is a versatile functional handle in organic synthesis.

-

Aromatic Ring (Benzene): The fused benzene ring is a core structural feature, contributing to the molecule's overall stability and influencing its spectroscopic properties.

-

Methylene Groups (-CH₂-): Two methylene groups form the five-membered ring of the indane scaffold.

Spectroscopic Data for Functional Group Identification

The structural features of this compound can be elucidated through various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the functional groups within a molecule. The characteristic absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3418 | O-H (in Oxime) | Stretching |

| ~3050 | C-H (Aromatic) | Stretching |

| ~2900 | C-H (Aliphatic) | Stretching |

| ~1643 | C=N (Oxime) | Stretching |

| ~1480, ~1460 | C=C (Aromatic) | Stretching |

| ~950 | N-O (Oxime) | Stretching |

Data interpreted from typical oxime IR spectra.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed insights into the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

The proton NMR spectrum of this compound displays distinct signals for the aromatic, methylene, and oxime protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 (broad s) | Singlet (broad) | 1H | N-OH |

| ~7.2-7.4 (m) | Multiplet | 4H | Aromatic C-H |

| ~3.6 (s) | Singlet | 4H | -CH₂- |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. Data is estimated based on typical values for similar structures.[3]

The carbon NMR spectrum provides information on the different carbon environments within this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=N (Oxime) |

| ~140 | Aromatic C (quaternary) |

| ~127 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~35 | -CH₂- |

Note: These are approximate chemical shifts based on spectral data for 2-indanone and general values for oximes.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of approximately 147.17.[1]

Key Fragment Ions:

| m/z | Possible Fragment |

| 147 | [C₉H₉NO]⁺ (Molecular Ion) |

| 130 | [M - OH]⁺ |

| 115 | [M - O, -NH]⁺ |

| 103 | [C₈H₇]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern can provide clues about the molecule's structure. For instance, the loss of a hydroxyl radical (m/z 130) is a common fragmentation pathway for oximes.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the condensation of 2-indanone with hydroxylamine hydrochloride.[6][7][8][9]

Materials:

-

2-Indanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or a suitable base (e.g., potassium carbonate)

-

Ethanol or water as a solvent

-

Diethyl ether for extraction

-

Hydrochloric acid (1 M) for workup

-

Anhydrous sodium sulfate for drying

Procedure:

-

Dissolve 2-indanone (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride (1.05-1.5 equivalents) in water to the flask.

-

Add a base such as pyridine to the mixture to neutralize the HCl released during the reaction.

-

The reaction mixture can be stirred at room temperature or gently heated (e.g., using ultrasound irradiation for a shorter reaction time) and monitored by thin-layer chromatography (TLC).[6]

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with 1 M HCl to remove pyridine, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

Method: Attenuated Total Reflectance (ATR) or KBr pellet method.

Sample Preparation (ATR): A small amount of the solid this compound is placed directly onto the ATR crystal.

Data Acquisition: The IR spectrum is recorded over a range of approximately 4000-400 cm⁻¹.

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized by a 70 eV electron beam, and the resulting fragments are analyzed.

Visualized Workflows

Synthesis of this compound

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization Workflow

Caption: Workflow for spectroscopic characterization.

References

- 1. This compound | C9H9NO | CID 76875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Indanone(615-13-4) 1H NMR [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. scielo.org.za [scielo.org.za]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. arpgweb.com [arpgweb.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Aminoindane from 2-Indanone Oxime: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-aminoindane, a valuable building block in medicinal chemistry and drug development, via the reduction of 2-indanone oxime. Two primary, high-yield methods are presented: catalytic hydrogenation using Palladium on carbon (Pd/C) under acidic conditions and reduction with Raney Nickel under basic conditions. This guide includes comprehensive experimental procedures, data on reaction efficiency, and a discussion of the underlying reaction mechanisms to aid researchers in selecting the optimal synthetic route for their specific needs.

Introduction

2-Aminoindane and its derivatives are of significant interest in pharmacology due to their diverse biological activities. The efficient synthesis of 2-aminoindane is a critical step in the development of novel therapeutics. The reduction of this compound is a common and effective strategy to produce this key intermediate. The choice of catalyst and reaction conditions plays a crucial role in the yield and purity of the final product. This application note details two robust and widely used methods for this transformation.

Data Presentation

The following table summarizes the key quantitative data for the two primary methods of 2-aminoindane synthesis from this compound.

| Parameter | Method 1: Pd/C Catalyzed Hydrogenation | Method 2: Raney Nickel Reduction |

| Catalyst | Palladium on Carbon (5% or 10% Pd) | Raney Nickel |

| Reaction Conditions | Acidic (e.g., glacial acetic acid, sulfuric acid) | Basic (e.g., methanolic sodium hydroxide) |

| Hydrogen Source | Hydrogen Gas (H₂) | Hydrogen Gas (H₂) |

| Pressure | ~3 atm | Atmospheric to slightly elevated |

| Temperature | 20–25 °C | 30-60 °C |

| Reaction Time | ~2 hours | Variable, monitor by H₂ uptake |

| Reported Yield | Up to 94%[1][2] | Up to 91-94%[1][2] |

| Key Advantages | High yield, relatively mild conditions. | High yield, avoids strongly acidic conditions. |

Reaction Mechanisms and Pathways

The reaction pathway for the reduction of this compound is highly dependent on the pH of the reaction medium.

-

Acidic Conditions (favored by Pd/C): In the presence of acid, the oxime is protonated. The reduction can then proceed through different pathways. With palladium catalysts, the reduction of the N-O bond is favored, leading to an intermediate imine, which is subsequently hydrogenated to the desired primary amine, 2-aminoindane.[1]

-

Neutral or Basic Conditions (favored by Raney Ni): Under neutral or basic conditions, the hydrogenation is believed to proceed via hydrogenolysis of the N-O bond to form an imine intermediate, which is then reduced to the amine.[1] Raney Nickel shows high catalytic activity under these conditions, leading to high yields of 2-aminoindane.[2]

Experimental Protocols

Method 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation in Acidic Medium

This protocol is adapted from established procedures for the reduction of oximes using a palladium catalyst.[1][2]

Materials:

-

This compound

-

Palladium on carbon (5% or 10% Pd/C)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Hydrogen gas (H₂)

-

Methanol

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in glacial acetic acid.

-

Catalyst Addition: Carefully add 5% or 10% Pd/C catalyst. The catalyst loading can typically be around 5-10% by weight relative to the this compound.

-

Acidification: Add a catalytic amount of concentrated sulfuric acid.

-

Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the system with hydrogen gas to remove air. Pressurize the vessel to approximately 3 atm with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for about 2 hours, or until hydrogen uptake ceases.

-

Work-up:

-

Carefully vent the excess hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetic acid and methanol.

-

Dissolve the residue in water and cool in an ice bath.

-

Carefully basify the aqueous solution with a 10 M NaOH solution to precipitate the 2-aminoindane.

-

Extract the product with dichloromethane or another suitable organic solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield crude 2-aminoindane.

-

The product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Method 2: Raney Nickel Reduction in Basic Medium

This protocol is based on the effective reduction of this compound using Raney Nickel in a basic environment.[1][2]

Materials:

-

This compound

-

Raney Nickel (activated, as a slurry in water or ethanol)

-

Methanol

-

Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound in methanol.

-

Base Addition: Add a solution of sodium hydroxide in methanol or sodium methoxide.

-

Catalyst Addition: Carefully add the Raney Nickel slurry. The amount of catalyst can be approximately equal in weight to the this compound for optimal results, though lower loadings can be used with longer reaction times or higher temperatures.

-

Hydrogenation: Seal the vessel, purge with hydrogen, and then maintain a hydrogen atmosphere (balloon or slight positive pressure).

-

Reaction: Stir the mixture at a slightly elevated temperature (30-60 °C) until hydrogen uptake is complete. The reaction progress can be monitored by TLC or GC.

-

Work-up:

-

Cool the reaction to room temperature, vent the hydrogen, and purge with an inert gas.

-

Carefully filter the mixture through Celite® to remove the Raney Nickel. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.

-

Wash the filter cake with methanol.

-

Concentrate the combined filtrate and washings under reduced pressure.

-

-

Purification:

-

The resulting crude 2-aminoindane can be purified by vacuum distillation.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-aminoindane from this compound.

Safety Considerations

-

Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

-

Catalysts: Palladium on carbon and Raney Nickel can be pyrophoric, especially when dry and exposed to air. Handle these catalysts with care, preferably under an inert atmosphere or as a slurry. Do not allow the catalyst to dry on filter paper.

-

Reagents: Handle all chemicals, including acids, bases, and organic solvents, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The reduction of this compound to 2-aminoindane can be achieved with high efficiency using either Palladium on carbon in acidic media or Raney Nickel in basic media. The choice between these methods may depend on the availability of reagents and equipment, as well as the desired reaction conditions. The detailed protocols and comparative data provided in this application note serve as a comprehensive guide for researchers to successfully synthesize this important pharmaceutical intermediate.

References

Application Notes and Protocols: Catalytic Hydrogenation of 2-Indanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-indanone oxime to produce 2-aminoindan, a valuable intermediate in pharmaceutical synthesis. The protocols cover various catalytic systems, including Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel, highlighting the impact of catalyst and reaction conditions on product selectivity.

Introduction

The reduction of this compound to 2-aminoindan is a critical transformation in the synthesis of various biologically active compounds. Catalytic hydrogenation is a widely employed method for this conversion due to its efficiency and scalability. The choice of catalyst and reaction conditions can significantly influence the reaction outcome, leading to either the desired primary amine (2-aminoindan) or the hydroxylamine intermediate. This guide offers a comparative overview of different protocols to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for the catalytic hydrogenation of this compound using different catalytic systems.

| Catalyst | Additives/Solvent System | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Product | Yield (%) | Reference |

| Pd/C | Glacial Acetic Acid, H₂SO₄ (conc.) | 20-25 | 3 | 2 | 2-Aminoindan | 94 | [1] |

| 5% Pt/C | Glacial Acetic Acid, H₂SO₄ (conc.) | 20-25 | 3 | 2 | 2-(Hydroxyamino)indan | 54 | [1] |

| Raney Ni | Basic Conditions (e.g., NaOH/EtOH) | Ambient | Mild | Not Specified | 2-Aminoindan | 91 | [1] |

Reaction Pathways and Experimental Workflows

The choice of catalyst dictates the predominant reaction pathway. Palladium catalysts are understood to primarily catalyze the N-O bond cleavage, while platinum catalysts, under acidic conditions, favor the reduction of the C=N bond of the protonated oxime.[1]

Caption: Reaction pathways for the hydrogenation of this compound.

A general workflow for a typical catalytic hydrogenation experiment is outlined below. Specific details for each catalyst are provided in the protocols section.

Caption: General experimental workflow for catalytic hydrogenation.

Experimental Protocols

Safety Precautions:

-

Catalytic hydrogenation should always be conducted in a well-ventilated fume hood.

-

Hydrogen gas is highly flammable and explosive. Ensure there are no ignition sources nearby.

-

Palladium on carbon and Raney Nickel can be pyrophoric, especially when dry and exposed to air. Handle with care under an inert atmosphere or wetted with solvent.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Pd/C Catalyzed Hydrogenation of this compound to 2-Aminoindan

This protocol is designed for the high-yield synthesis of 2-aminoindan using a palladium on carbon catalyst under acidic conditions.[1]

Materials:

-

This compound

-

Palladium on Carbon (e.g., 5% or 10% Pd/C)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Suitable hydrogenation reactor (e.g., Parr shaker)

-

Filtration apparatus (e.g., Büchner funnel with Celite)

-

Standard laboratory glassware

Procedure:

-

Reactor Setup: In a suitable hydrogenation reactor, dissolve this compound in glacial acetic acid.

-

Acidification: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Inerting: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

-

Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst to the reaction mixture.

-

Hydrogenation: Purge the reactor with hydrogen gas (at least 3 cycles of vacuum/backfill). Pressurize the reactor to 3 atm with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at 20-25 °C for 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) if desired.

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen gas from the reactor and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely as it may be pyrophoric. Keep it wet with the solvent.

-

Wash the filter cake with a small amount of glacial acetic acid.

-

The filtrate containing the product can then be worked up as required (e.g., neutralization, extraction, and purification).

-

Protocol 2: Pt/C Catalyzed Hydrogenation of this compound to 2-(Hydroxyamino)indan

This protocol selectively yields the hydroxylamine intermediate using a platinum on carbon catalyst under acidic conditions.[1]

Materials:

-

This compound

-

5% Platinum on Carbon (5% Pt/C)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Suitable hydrogenation reactor

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reactor Setup: Follow steps 1-4 as described in Protocol 1, using 5% Pt/C as the catalyst.

-

Hydrogenation: Purge the reactor with hydrogen gas and pressurize to 3 atm.

-

Reaction: Stir the reaction mixture at 20-25 °C for 2 hours.

-

Work-up: Follow the work-up procedure as described in Protocol 1 to isolate the crude 2-(hydroxyamino)indan for further purification.

Protocol 3: Raney Nickel Catalyzed Hydrogenation of this compound to 2-Aminoindan

This protocol describes the synthesis of 2-aminoindan using Raney Nickel under basic conditions.[1]

Materials:

-

This compound

-

Raney Nickel (in a slurry, e.g., in water or ethanol)

-

Ethanol (or other suitable alcohol)

-

A base (e.g., sodium hydroxide)

-

Suitable hydrogenation apparatus (can often be performed at atmospheric pressure using a balloon of hydrogen)

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Catalyst Preparation (if starting from alloy):

-

In a fume hood, slowly add Ni-Al alloy to a solution of sodium hydroxide in water, controlling the temperature with an ice bath.

-

After the initial vigorous reaction subsides, gently heat the mixture to complete the digestion.

-

Carefully decant the sodium aluminate solution and wash the Raney Nickel catalyst repeatedly with deionized water until the washings are neutral.

-

Store the active catalyst under water or a suitable solvent (e.g., ethanol). Caution: Active Raney Nickel is pyrophoric and must not be allowed to dry.

-

-

Reaction Setup:

-

To a flask containing a solution of this compound in ethanol, add a catalytic amount of a base (e.g., a solution of NaOH in ethanol).

-

Carefully add the Raney Nickel slurry.

-

-

Hydrogenation:

-

Purge the flask with hydrogen gas (a balloon filled with hydrogen is often sufficient for atmospheric pressure hydrogenations).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or another suitable method.

-

-

Work-up:

-

Once the reaction is complete, carefully purge the system with an inert gas.

-

Filter the mixture through Celite to remove the Raney Nickel. Keep the filter cake wet.

-

The filtrate can be concentrated and the product isolated and purified.

-

References

Application Notes and Protocols: Raney® Nickel Catalyzed Reduction of 2-Indanone Oxime to 2-Aminoindan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the efficient reduction of 2-indanone oxime to the corresponding primary amine, 2-aminoindan, utilizing Raney® Nickel as a heterogeneous catalyst. 2-Aminoindan is a valuable building block in the synthesis of various pharmaceutical agents and research chemicals. The protocols described herein outline two effective methods: catalytic hydrogenation with gaseous hydrogen and catalytic transfer hydrogenation. These procedures are designed to be robust and scalable for laboratory settings, ensuring high yields and purity of the final product.

Introduction

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis, providing a crucial route to amine functionalities from carbonyl compounds. Raney® Nickel has long been recognized as a cost-effective and highly active catalyst for the hydrogenation of various functional groups, including oximes.[1][2] Its high surface area and catalytic activity make it an excellent choice for the synthesis of 2-aminoindan from this compound. This conversion is particularly significant in medicinal chemistry, as the 2-aminoindan scaffold is present in numerous biologically active molecules. This document presents optimized conditions and detailed procedures for this key transformation.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Raney® Nickel-catalyzed reduction of this compound to 2-aminoindan.

| Method | Hydrogen Source | Catalyst Loading (w/w vs. Oxime) | Solvent | Base Additive | Temperature (°C) | Pressure/Time | Yield (%) | Reference |

| Catalytic Hydrogenation | H₂ gas | ~15% | Ethanol | NH₃ or NaOH | 25-80 | 10-50 atm | >90 | [3] |

| Catalytic Transfer | 2-Propanol | ~100% | 2-Propanol | 2% KOH | Reflux | 1-3 h | ~83 | [2] |

| Hydrazine Reduction | Hydrazine | 5-20% | Ethanol | - | 60-85 | 16 h | High | [4] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol describes the reduction of this compound using Raney® Nickel under a hydrogen atmosphere. The use of a basic medium is crucial for achieving high selectivity for the primary amine.

Materials:

-

This compound

-

Raney® Nickel (W-6 grade, aqueous slurry)

-

Ethanol, reagent grade

-

Ammonia solution (28%) or Sodium Hydroxide

-

Diatomaceous earth (e.g., Celite®)

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Catalyst Preparation: Prepare W-6 Raney® Nickel catalyst from a nickel-aluminum alloy according to the established procedure from Organic Syntheses.[1] This involves digesting the alloy with a sodium hydroxide solution, followed by extensive washing with deionized water until the washings are neutral. The activated catalyst should be stored under water or a suitable solvent (e.g., ethanol) at all times to prevent pyrophoric activity.

-

Reaction Setup:

-

In a suitable high-pressure reactor, add this compound (1.0 eq).

-

Add ethanol as the solvent (approx. 10-20 mL per gram of oxime).

-

To the suspension, add a catalytic amount of an aqueous slurry of W-6 Raney® Nickel (approximately 15% by weight of the this compound).

-

Add a basic additive, such as a few drops of concentrated ammonia solution or a small amount of sodium hydroxide, to suppress the formation of secondary amine byproducts.

-

-

Hydrogenation:

-

Seal the reactor and purge the system several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Commence vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 50 °C).

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.

-

-

Work-up and Purification:

-

After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen gas.

-

Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: The filter cake containing Raney® Nickel is pyrophoric and should not be allowed to dry. Keep the filter cake wet with water or solvent and dispose of it appropriately.

-

Wash the filter cake with additional ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 2-aminoindan can be further purified by distillation under reduced pressure or by crystallization of its salt (e.g., hydrochloride).

-

Protocol 2: Catalytic Transfer Hydrogenation using 2-Propanol

This method offers a convenient alternative to using high-pressure hydrogen gas, employing 2-propanol as both the solvent and the hydrogen donor.[2]

Materials:

-

This compound

-

Raney® Nickel (aqueous slurry)

-

2-Propanol, reagent grade

-

Potassium hydroxide (KOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard reflux apparatus

Procedure:

-

Reaction Setup:

-